![molecular formula C22H29NO3S B11121776 Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B11121776.png)
Ethyl 4-(4-tert-butylphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The compound also features an ethyl ester group, a tert-butylphenyl group, and a 3-methylbutanamido group
Preparation Methods
The synthesis of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the introduction of the various substituents. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the tert-butylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.
Formation of the 3-methylbutanamido group: This can be accomplished through an amide coupling reaction, where the thiophene derivative is reacted with 3-methylbutanoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a base or acid.
Scientific Research Applications
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of thiophene chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and various substituents allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 2-(4-TERT-BUTYLPHENYL)-4-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with different positions of the substituents on the thiophene ring.
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has a methyl ester group instead of an ethyl ester group.
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has a different amido group with a 2-methylbutanamide instead of a 3-methylbutanamide.
The uniqueness of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-(3-methylbutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H29NO3S/c1-7-26-21(25)19-17(13-27-20(19)23-18(24)12-14(2)3)15-8-10-16(11-9-15)22(4,5)6/h8-11,13-14H,7,12H2,1-6H3,(H,23,24) |
InChI Key |
XGGMONPRGPCGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CC(C)C |
Origin of Product |
United States |
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